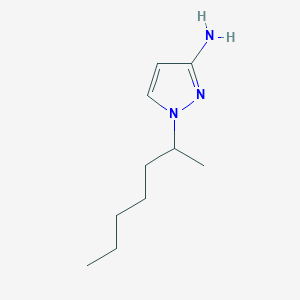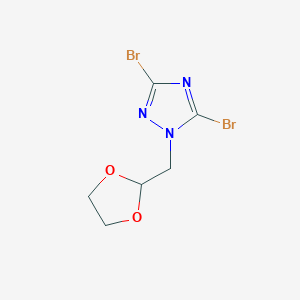
3,5-Dibromo-1-propyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-1-propyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C5H7Br2N3 . It is used in organic synthesis . The compound has a molecular weight of 268.94 .
Molecular Structure Analysis
The molecular structure of 3,5-Dibromo-1-propyl-1H-1,2,4-triazole consists of a triazole ring substituted with two bromine atoms and a propyl group . The SMILES string representation of the molecule is Brc1n[nH]c(Br)n1 .Physical And Chemical Properties Analysis
3,5-Dibromo-1-propyl-1H-1,2,4-triazole is a solid . It has a density of 2.6±0.1 g/cm3 . The boiling point is 364.8±25.0 °C at 760 mmHg . The compound has a molar refractivity of 32.2±0.3 cm3 .Aplicaciones Científicas De Investigación
Medicinal Chemistry
3,5-Dibromo-1-propyl-1H-1,2,4-triazole: has been explored for its potential as a scaffold in the design of new pharmaceutical compounds. Its structural motif is found in several bioactive molecules, and modifications to the triazole ring can lead to compounds with promising anticancer properties . The bromine substituents are particularly useful for further chemical modifications, which can enhance the biological activity of the resulting compounds.
Industrial Chemistry
In the industrial sector, this compound serves as a precursor in the synthesis of various chemicals. Its derivatives are used as antibacterial, antidepressant, antiviral, antitumoral, and anti-inflammatory agents . Additionally, they find applications as pesticides, herbicides, dyes, lubricants, and analytical reagents.
Environmental Science
The environmental applications of 3,5-Dibromo-1-propyl-1H-1,2,4-triazole include its use as an intermediate in the synthesis of herbicides . These herbicides can help manage weed growth, contributing to more efficient agricultural practices and potentially reducing the environmental impact of farming.
Analytical Chemistry
In analytical chemistry, triazole derivatives are utilized for their ability to form stable complexes with various metals. This property is beneficial in the development of new analytical reagents that can be used for the detection and quantification of metal ions in different samples .
Materials Science
The triazole ring system is known for its ability to enhance the properties of materials. 3,5-Dibromo-1-propyl-1H-1,2,4-triazole can be incorporated into polymers to improve their thermal stability, mechanical strength, and resistance to degradation. This makes it valuable in the creation of advanced materials for various applications .
Biochemistry
In biochemistry, the triazole core is recognized for its mimicry of the peptide bond, which allows it to interact with biological systems in unique ways. It can be used to modify peptides and proteins, leading to new insights into enzyme function and protein-protein interactions .
Agricultural Chemistry
3,5-Dibromo-1-propyl-1H-1,2,4-triazole: is also significant in agricultural chemistry. Its derivatives can act as growth regulators, fungicides, or insecticides, contributing to the protection of crops and ensuring food security .
Polymer Chemistry
In polymer chemistry, the compound’s ability to act as a building block for high-performance polymers is of great interest. It can be used to synthesize polymers with specific functionalities, such as conductivity or biocompatibility, which are essential for developing new materials for electronics, medical devices, and other technological applications .
Propiedades
IUPAC Name |
3,5-dibromo-1-propyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br2N3/c1-2-3-10-5(7)8-4(6)9-10/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUPJKRMWAPFQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC(=N1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-1-propyl-1H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6344492.png)
![1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-4-amine](/img/structure/B6344497.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6344507.png)
![1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6344508.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6344514.png)
![3,5-Dibromo-1-[(3-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344531.png)
![3,5-Dibromo-1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B6344540.png)


![4-[2-(Dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile](/img/structure/B6344560.png)


